

# Synthesis of Methoxy Derivatives of Indatraline: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Indatraline*

Cat. No.: *B1671863*

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This technical guide provides an in-depth overview of the synthesis and monoamine transporter binding affinities of various methoxy derivatives of **Indatraline**. The information presented is collated from key research in the field, primarily the work of Gu et al. (2000), and is intended to serve as a comprehensive resource for researchers engaged in the development of novel monoamine reuptake inhibitors.<sup>[1][2][3][4]</sup>

## Introduction

**Indatraline** is a well-established non-selective monoamine reuptake inhibitor, demonstrating affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.<sup>[1][5]</sup> The introduction of a methoxy group to the **indatraline** scaffold has been shown to significantly alter its binding affinity and selectivity, offering a promising avenue for the development of novel therapeutic agents, particularly for the treatment of stimulant abuse.<sup>[1][2][3]</sup> This document details the synthetic routes, experimental protocols, and structure-activity relationships of these methoxy derivatives.

## Quantitative Data Summary

The following table summarizes the binding affinities of various methoxy-substituted **indatraline** analogs for the dopamine, serotonin, and norepinephrine transporters. The data is presented as inhibitor constants ( $K_i$ , nM), with lower values indicating higher affinity.

Compound	Substitution	DAT Ki (nM)	SERT Ki (nM)	NET Ki (nM)
Indatraline	None	1.3 ± 0.1	0.53 ± 0.05	3.1 ± 0.4
13a	4-Methoxy	1.3 ± 0.2	16 ± 2	26 ± 3
13b	5-Methoxy	7.9 ± 0.9	8.5 ± 0.8	32 ± 4
13c	6-Methoxy	3.9 ± 0.5	1.4 ± 0.2	1.9 ± 0.3
13d	7-Methoxy	23 ± 3	136 ± 15	105 ± 12
13e	4,5-Dimethoxy	11 ± 1	24 ± 3	74 ± 9
13f	5,6-Dimethoxy	5.8 ± 0.7	18 ± 2	41 ± 5
17	2-Hydroxy-6-methoxy	112 ± 13	2.9 ± 0.4	14 ± 2

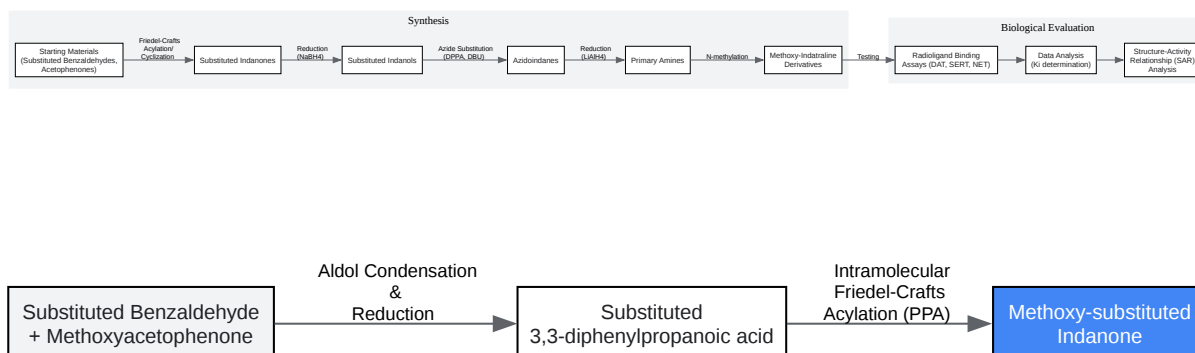
Data sourced from Gu et al. (2000). J. Med. Chem. 43 (25), 4868-4876.[1]

## Synthetic Pathways and Experimental Protocols

The synthesis of methoxy derivatives of **indatraline** generally proceeds through the formation of a substituted indanone, followed by reduction and subsequent amination. The following sections detail the key experimental procedures.

### General Synthetic Workflow

The overall process for synthesizing and evaluating methoxy-**indatraline** derivatives involves several key stages, from the preparation of starting materials to the final biological assessment.



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